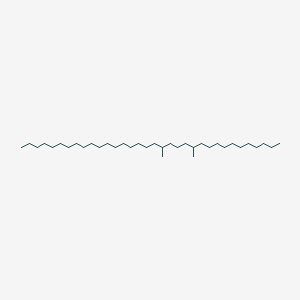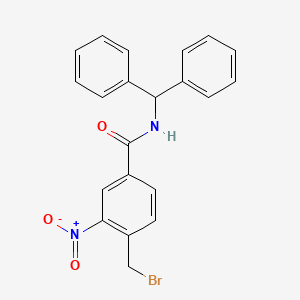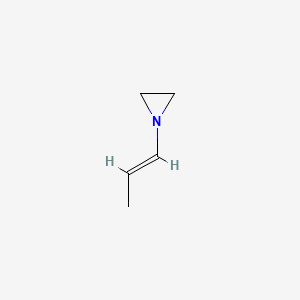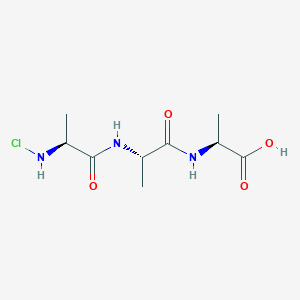
N-Chloro-L-alanyl-L-alanyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-L-alanyl-L-alanyl-L-alanine is a tripeptide derivative that has garnered interest in various scientific fields due to its unique chemical properties This compound is composed of three alanine residues linked together, with a chlorine atom attached to the nitrogen of the first alanine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-L-alanyl-L-alanyl-L-alanine typically involves the stepwise coupling of alanine residues followed by chlorination. The process begins with the protection of the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl). The protected alanine is then coupled with another alanine residue using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). This process is repeated to obtain the tripeptide. Finally, the protecting group is removed, and the tripeptide is chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to streamline the coupling steps and ensure high yield and purity. The chlorination step is carefully controlled to avoid over-chlorination and degradation of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloro-L-alanyl-L-alanyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form N-oxide derivatives.
Reduction: The chlorine atom can be reduced to form the parent tripeptide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of the tripeptide.
Reduction: L-alanyl-L-alanyl-L-alanine.
Substitution: Substituted tripeptides with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
N-Chloro-L-alanyl-L-alanyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial properties due to the presence of the chlorine atom.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active peptides upon metabolic activation.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of N-Chloro-L-alanyl-L-alanyl-L-alanine involves the interaction of the chlorine atom with various molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in antimicrobial applications where the compound can disrupt the function of essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Chloro-L-alanyl-L-alanine: A dipeptide with similar properties but shorter chain length.
N-Chloro-L-alanyl-L-alanyl-L-valine: A tripeptide with a different amino acid at the C-terminus.
N-Chloro-L-alanyl-L-alanyl-L-serine: A tripeptide with a hydroxyl group at the C-terminus.
Uniqueness
N-Chloro-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of three alanine residues and the presence of the chlorine atom.
Propriétés
Numéro CAS |
81374-72-3 |
|---|---|
Formule moléculaire |
C9H16ClN3O4 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-(chloroamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16ClN3O4/c1-4(11-8(15)5(2)13-10)7(14)12-6(3)9(16)17/h4-6,13H,1-3H3,(H,11,15)(H,12,14)(H,16,17)/t4-,5-,6-/m0/s1 |
Clé InChI |
JFWXGEUHBBXDKO-ZLUOBGJFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NCl |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



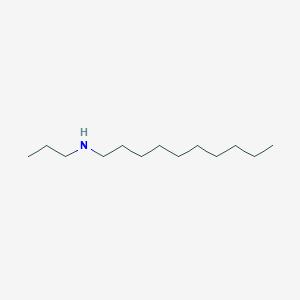
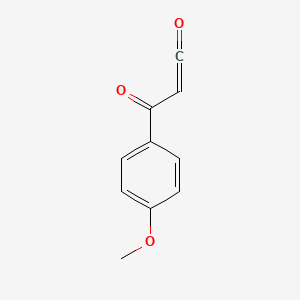
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)

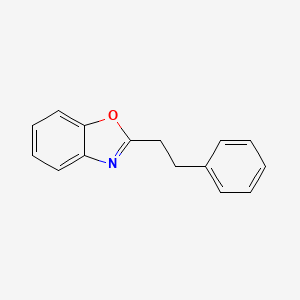
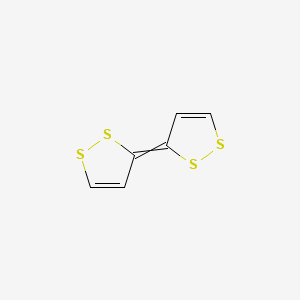
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)


